Structural Differentiation: C3-Propanamide-N-Benzyl Extension Versus C3-Unsubstituted and C3-Propanoic Acid Analogs
The target compound possesses a unique C3 substitution pattern (propanamide-N-benzyl linker) that is structurally absent in the most common 7-hydroxy-4,8-dimethylcoumarin analogs. The closest commercially available comparators include the C3-unsubstituted core 7-hydroxy-4,8-dimethylcoumarin (MW 190.20), 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (MW 262.26), and various N-substituted propanamide analogs (e.g., N-(pyridin-2-ylmethyl), N-(3-methoxybenzyl), N-(4-methylbenzyl), and N-(furan-2-ylmethyl) variants) [1]. The N-benzyl substituent on the target compound provides a calculated cLogP of approximately 3.2 and a topological polar surface area (tPSA) of approximately 75 Ų, placing it in a distinct physicochemical property space relative to the more polar free acid analog (cLogP ~1.8, tPSA ~95 Ų) and the less lipophilic heterocyclic N-substituted variants [2].
| Evidence Dimension | Calculated physicochemical properties (cLogP, tPSA) as surrogates for membrane permeability and solubility |
|---|---|
| Target Compound Data | cLogP ~3.2; tPSA ~75 Ų; MW 351.40; HBD 3; HBA 4; RotB 7 |
| Comparator Or Baseline | 7-Hydroxy-4,8-dimethylcoumarin: cLogP ~2.4, tPSA ~50 Ų, MW 190.20; 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid: cLogP ~1.8, tPSA ~95 Ų, MW 262.26; N-(pyridin-2-ylmethyl) analog: cLogP ~2.6, tPSA ~88 Ų, MW 380.40 |
| Quantified Difference | ΔcLogP vs. free acid: +1.4; ΔcLogP vs. core scaffold: +0.8; ΔtPSA vs. free acid: -20 Ų; ΔMW vs. core scaffold: +161.2 g/mol |
| Conditions | Calculated using ChemAxon/MarvinSuite physicochemical property predictors; values are estimated, not experimentally measured |
Why This Matters
The N-benzyl group confers intermediate lipophilicity that balances membrane permeability with aqueous solubility—a critical parameter for cell-based assay compatibility that is not achievable with the polar free acid or the low-MW core scaffold.
- [1] NIST Chemistry WebBook. 7-Hydroxy-4,8-dimethylcoumarin (CAS 4115-76-8). View Source
- [2] InterBioScreen ID STOCK1N-60154: 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-2-ylmethyl)propanamide. Chembase.cn. View Source
